molecular formula C9H14N2O B14882751 6-Butyl-5-methylpyrimidin-4-ol

6-Butyl-5-methylpyrimidin-4-ol

Cat. No.: B14882751
M. Wt: 166.22 g/mol
InChI Key: ASQCDYXTRJHBSF-UHFFFAOYSA-N
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Description

6-Butyl-5-methylpyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of butyl and methyl substituents at positions 6 and 5, respectively, and a hydroxyl group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-5-methylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of butylacetone with urea in the presence of a strong acid catalyst, such as hydrochloric acid, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products:

    Oxidation: 6-Butyl-5-methylpyrimidin-4-one.

    Reduction: 6-Butyl-5-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Butyl-5-methylpyrimidin-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 6-Butyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    5-Butyl-2-mercapto-6-methylpyrimidin-4-ol: Similar structure with a thiol group instead of a hydroxyl group.

    6-Butyl-5-methylpyrimidin-4-one: Oxidized form of 6-Butyl-5-methylpyrimidin-4-ol.

    6-Butyl-5-methyl-1,2,3,4-tetrahydropyrimidin-4-ol: Reduced form of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-butyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)9(12)11-6-10-8/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

ASQCDYXTRJHBSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)NC=N1)C

Origin of Product

United States

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